molecular formula C11H13NO2 B1623458 6-Methoxy-1-tetralone oxime CAS No. 54951-36-9

6-Methoxy-1-tetralone oxime

Cat. No. B1623458
Key on ui cas rn: 54951-36-9
M. Wt: 191.23 g/mol
InChI Key: QEPLWBMPKVIAOH-UHFFFAOYSA-N
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Patent
USH0000753

Procedure details

In 60 ml of refluxing t-butanol was dissolved 3.84 g (0.0985 mole) of potassium. Ether (150 ml) was added followed by 15.87 g (0.09 mole) of 6-methoxy-1-tetralone. Butyl nitrite (11.1 g, 0.0932 mole) was added dropwise with stirring over a period of 30 minutes. The insoluble salts were filtered and washed with ether. They were slurried with 180 ml of water and then 15 ml of Concentrated HCl was added. The initially formed oil solidified. The solid was filtered and washed with water. Recrystallization of the still damp product from 250 ml of ethanol gave 8.86 g. Concentration of the filtrate to 1/3 volume gave 2.06 g additional material. Total yield 10.92 g (59%). A second recrystallization gave an analytical sample, mp 168°-171° dec.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.87 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
3.84 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].CCOCC.[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=O)[CH2:14][CH2:13][CH2:12]2.[N:20](OCCCC)=[O:21]>C(O)(C)(C)C>[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=[N:20][OH:21])[CH2:14][CH2:13][CH2:12]2 |^1:0|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
15.87 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
N(=O)OCCCC
Step Four
Name
Quantity
3.84 g
Type
reactant
Smiles
[K]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble salts were filtered
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
15 ml of Concentrated HCl was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization of the still damp product from 250 ml of ethanol
CUSTOM
Type
CUSTOM
Details
gave 8.86 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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